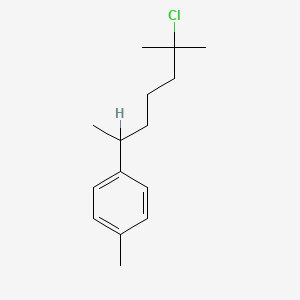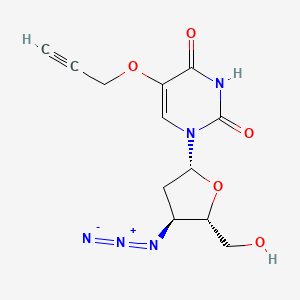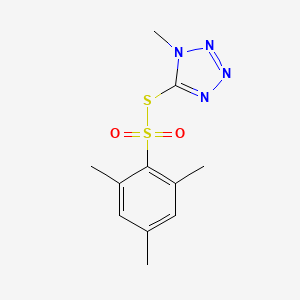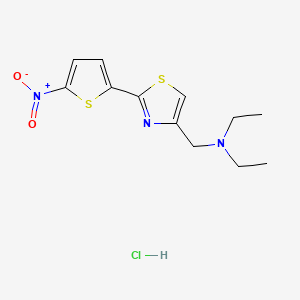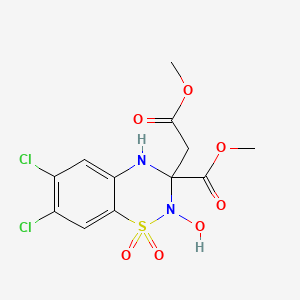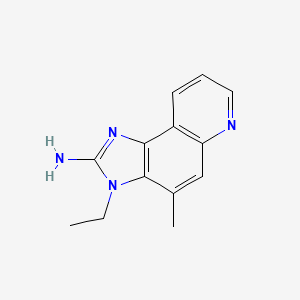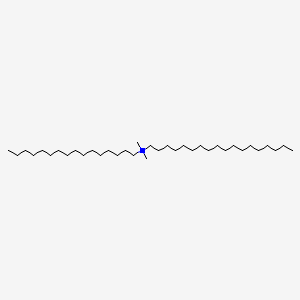
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is a synthetic nucleoside analog. This compound is notable for its antiviral properties, particularly against retroviruses such as HIV. It is a key component in antiretroviral therapy, helping to inhibit the replication of the virus within the host cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a cyclization reaction involving a thiol and an epoxide under basic conditions.
Attachment of the Pyrimidinedione Moiety: The pyrimidinedione moiety is introduced via a nucleophilic substitution reaction, where the oxathiolane intermediate reacts with a fluorinated pyrimidine derivative.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxylation reaction, often using formaldehyde or a similar reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors to carry out the cyclization, substitution, and hydroxylation reactions.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorinated pyrimidine ring, potentially leading to defluorination.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Defluorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model nucleoside analog to study the mechanisms of nucleophilic substitution and oxidation-reduction reactions.
Biology
In biological research, it serves as a tool to investigate the mechanisms of viral replication and the action of antiviral agents.
Medicine
Medically, it is a crucial component of antiretroviral therapy for HIV/AIDS patients. It helps to reduce viral load and improve immune function.
Industry
In the pharmaceutical industry, it is used in the development and production of antiviral drugs.
作用機序
The compound exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of retroviruses. It gets incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading within the host.
類似化合物との比較
Similar Compounds
Zidovudine: Another nucleoside analog used in antiretroviral therapy.
Lamivudine: A nucleoside analog with similar antiviral properties.
Emtricitabine: A fluorinated nucleoside analog used in combination therapies for HIV.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is unique due to its specific structure, which allows for effective incorporation into viral DNA and strong inhibition of reverse transcriptase. Its fluorine atom enhances its stability and resistance to metabolic degradation compared to other nucleoside analogs.
This compound’s unique properties make it a valuable tool in both research and clinical settings, contributing significantly to the fight against viral infections.
特性
CAS番号 |
145986-12-5 |
|---|---|
分子式 |
C8H9FN2O4S |
分子量 |
248.23 g/mol |
IUPAC名 |
5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1 |
InChIキー |
KOGYOPLNKQJQFM-PHDIDXHHSA-N |
異性体SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F |
正規SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




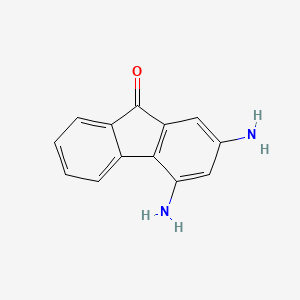

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
